![molecular formula C7H5F3N2O B14163998 1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone CAS No. 1060804-37-6](/img/structure/B14163998.png)
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone
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Overview
Description
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is a chemical compound with the molecular formula C7H7F3N2O It is characterized by the presence of a trifluoromethyl group attached to an ethanone moiety, which is further connected to a pyridine ring substituted with an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone typically involves the reaction of 3-amino-4-pyridinecarboxaldehyde with trifluoroacetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as a catalyst in the production of dyes and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity. The compound may also interact with enzymes involved in metabolic pathways, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone can be compared with other similar compounds such as:
1-(3-Amino-4-pyridinyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
(3-Amino-pyridin-4-yl)-methanol: Contains a hydroxyl group instead of the ethanone moiety, leading to different reactivity and applications.
The presence of the trifluoromethyl group in this compound makes it unique, as this group significantly influences the compound’s chemical stability, reactivity, and biological interactions.
Biological Activity
1-(3-Amino-pyridin-4-YL)-2,2,2-trifluoro-ethanone is a fluorinated organic compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C7H5F3N2O
- Molecular Weight : 190.12 g/mol
- CAS Number : 1060804-37-6
- Chemical Structure :
This compound features a trifluoromethyl group that enhances its reactivity and biological interactions.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. The trifluoromethyl group is known to increase binding affinity with various biological targets, making it a potential candidate for drug development.
- Enzyme Targets :
- Inhibitory activity against specific enzymes has been noted, suggesting its utility in biochemical studies and drug discovery.
Antimicrobial Activity
The compound has shown promising antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Mycobacterium abscessus | 6.25 - 12.5 μM |
Staphylococcus aureus | MIC values between 3.12 - 12.5 μg/mL |
Escherichia coli | Comparable MIC values to ciprofloxacin |
Study on Antimicrobial Effects
A recent investigation focused on the antimicrobial effects of this compound against Mycobacterium abscessus. The study reported MIC values ranging from 6.25 to 12.5 μM, demonstrating its potential as an effective antibacterial agent .
Interaction with Biological Targets
Interaction studies have demonstrated that this compound can effectively bind to various proteins and enzymes due to the presence of the trifluoromethyl group. This interaction is crucial for understanding drug mechanisms and developing new therapeutic agents .
Synthesis and Purification
The synthesis of this compound typically involves the reaction of 3-amino-pyridine with trifluoroacetic anhydride under controlled conditions. Purification methods such as recrystallization or chromatography are employed to isolate the product effectively.
Properties
CAS No. |
1060804-37-6 |
---|---|
Molecular Formula |
C7H5F3N2O |
Molecular Weight |
190.12 g/mol |
IUPAC Name |
1-(3-aminopyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H5F3N2O/c8-7(9,10)6(13)4-1-2-12-3-5(4)11/h1-3H,11H2 |
InChI Key |
NTWYLYWJCOVQRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)N |
Origin of Product |
United States |
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